molecular formula C8H4BrClO2 B2939261 6-Bromo-5-chloro-3H-2-benzofuran-1-one CAS No. 1823937-04-7

6-Bromo-5-chloro-3H-2-benzofuran-1-one

Cat. No. B2939261
CAS RN: 1823937-04-7
M. Wt: 247.47
InChI Key: DGVBIGZEOPMEBL-UHFFFAOYSA-N
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Description

“6-Bromo-5-chloro-3H-2-benzofuran-1-one” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “6-Bromo-5-chloro-3H-2-benzofuran-1-one” is C8H4BrClO2 . The average mass is 247.473 Da and the monoisotopic mass is 245.908310 Da .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans in good to excellent yields . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans in good yields .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “6-Bromo-5-chloro-3H-2-benzofuran-1-one”, focusing on six unique applications. Each section provides detailed information on a specific field of application.

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans can inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Organic Electroluminescent Devices

Benzofuran compounds are used in the development of organic electroluminescent devices. These compounds can serve as phosphorous host materials in such devices, contributing to their efficiency and performance .

Total Synthesis of Natural Products

The benzofuran ring is a key component in the total synthesis of natural products. It is involved in crucial transformations such as copper-mediated and palladium-catalyzed coupling reactions, which are essential in synthesizing complex organic molecules .

Photochemical Synthesis

Benzofuran derivatives are utilized in photochemical synthesis processes to create novel compounds. This includes the synthesis of naphtho[1,2-b]benzofuran derivatives through photocyclization and subsequent aromatization .

properties

IUPAC Name

6-bromo-5-chloro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVBIGZEOPMEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-3H-2-benzofuran-1-one

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